1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group at the first position, a pyridin-2-yl group at the third position, and a carboxylic acid group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridin-2-yl group can be reduced to form piperidine derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
- Oxidation products include carboxylate salts and esters.
- Reduction products include piperidine derivatives.
- Substitution products include various alkylated or arylated pyrazole derivatives.
Scientific Research Applications
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-2-yl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic interactions with target molecules.
Comparison with Similar Compounds
- 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
- 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
- 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the pyridin-2-yl group at the third position and the carboxylic acid group at the fifth position provides distinct electronic and steric properties compared to its isomers.
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)15-11(12(16)17)7-10(14-15)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,16,17) |
InChI Key |
BNXMZNARKKOXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
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